Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Description
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- (CAS: 770-53-6) is a camphor-derived hydrazone compound characterized by a bicyclic terpene framework fused with a hydrazinecarboxamide functional group. This structure confers unique physicochemical properties, including stereochemical rigidity and lipophilicity, which enhance its bioactivity and pharmacokinetic profile . The compound is synthesized via condensation reactions between camphor hydrazones and carboxamide precursors, often employing solvents like chloroform or DMSO-d6 and catalysts such as triethylamine .
Key applications include:
- Antifungal Activity: Derivatives exhibit moderate-to-strong inhibition against Candida albicans and Aspergillus niger, with IC₅₀ values ranging from 12–45 μM .
- Antiviral Potential: Thiazolidin-4-one derivatives show inhibitory activity against vaccinia virus (IC₅₀ = 3.2–14.4 μM), though cytotoxicity remains a concern .
- Anticonvulsant Properties: Structural analogs like 2-propyl-N′-pentanehydrazide demonstrate 60–100% protection in pentylenetetrazol (PTZ) and maximal electroshock (MES) seizure models .
Properties
IUPAC Name |
[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-10(2)7-4-5-11(10,3)8(6-7)13-14-9(12)15/h7H,4-6H2,1-3H3,(H3,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFOIDJHJPYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)N)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327614 | |
| Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10281-41-1 | |
| Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxime Intermediate Formation
A foundational step involves converting camphor ketone to its oxime derivative. This is achieved via:
Reaction :
$$ \text{D-Camphor} + \text{Hydroxylamine hydrochloride} \xrightarrow{\text{EtOH/H}_2\text{O, 60°C}} \text{Camphor oxime} $$
Conditions :
The oxime intermediate undergoes further functionalization. For example, nitrosation with sodium nitrite in acetic acid yields nitramide derivatives, which are precursors for hydrazinecarboxamide synthesis.
Direct Condensation with Hydrazinecarboxamide Derivatives
The oxime intermediate reacts with substituted hydrazines or ureas under acidic conditions to form the target compound. For instance:
Reaction :
$$ \text{Camphor oxime} + \text{Urea or substituted hydrazine} \xrightarrow{\text{Acid catalyst}} \text{Hydrazinecarboxamide} $$
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Glycerol-water (6:4) or ethanol | |
| Catalyst | Acetic acid or ultrasound irradiation | |
| Reaction Time | 5–20 minutes (ultrasound) vs. hours (conventional) |
This method’s efficiency depends on solvent choice and catalysts. Ultrasound-assisted reactions in glycerol-water systems achieve yields up to 94% with reduced reaction times.
Ultrasound-Promoted Synthesis: Green Chemistry Approach
Ultrasound irradiation enhances reaction rates and yields while minimizing environmental impact. This method is particularly effective for synthesizing hydrazine carboxamides from aromatic precursors.
Experimental Protocol
Reagents :
Procedure :
- Mix reactants in a water-glycerol (6:4) solvent.
- Irradiate at 130 W ultrasound for 5–20 minutes.
- Filter the precipitate and recrystallize in ethanol.
Advantages :
- Yield : Up to 94%.
- Efficiency : Reaction completes in minutes vs. hours for conventional heating.
- Sustainability : Uses eco-friendly solvents.
Schotten-Baumann Reaction: Acylation Method
This method involves acylating hydrazine derivatives with acid chlorides, often used to introduce specific substituents.
Case Study: Valproic Acid Chloride Acylation
Reaction :
$$ \text{Camphor hydrazine} + \text{Valproic acid chloride} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{Hydrazone} $$
Conditions :
Key Steps :
- Pre-cool reactants to 0°C.
- Add acid chloride slowly, followed by TEA.
- Stir at room temperature for 4 hours.
This method enables precise control over substituent placement, critical for biological activity optimization.
Sonochemical Synthesis: Accelerated Reaction Kinetics
Sonochemistry offers a scalable alternative to traditional heating, leveraging acoustic cavitation to enhance reactivity.
Comparative Analysis: Sonochemical vs. Conventional
| Parameter | Sonochemical | Conventional |
|---|---|---|
| Reaction Time | 30 minutes–1 hour | 20 hours |
| Yield | 90% | 70–80% |
| Solvent | Ethanol-water | Ethanol |
Mechanism :
- Ultrasound generates localized high temperatures and pressures, accelerating nucleophilic attacks on carbonyl groups.
- Ideal for synthesizing hydrazones from camphor oxime and aromatic aldehydes.
Multi-Step Synthesis via Intermediates: Industrial-Scale Methods
Patent literature describes multi-step routes involving chlorination and acidification steps, though these are less common for this specific compound.
Hydrazodicarbonamide Intermediate Pathway
Steps :
- Chlorination : Urea slurry reacted with Cl₂ to form chlorinated intermediates.
- Alkaline Hydrolysis : Reaction with NaOH to generate hydrazine derivatives.
- Acidification : Sulfuric acid addition to precipitate hydrazodicarbonamide.
Limitations :
This method is more suited for bulk production of hydrazine derivatives rather than targeted synthesis of camphor-based hydrazinecarboxamides.
Comparative Analysis of Key Methods
| Method | Yield (%) | Time (min) | Solvent System | Sustainability |
|---|---|---|---|---|
| Ultrasound | 94 | 5–20 | Water-glycerol | High |
| Schotten-Baumann | 80 | 240 | Dichloromethane | Moderate |
| Sonochemical | 90 | 30–60 | Ethanol-water | High |
| Oxime Intermediate | 90 | 480 | Ethanol-water | Moderate |
Optimal Choice : Ultrasound-assisted synthesis balances speed, yield, and eco-friendliness.
Critical Factors Influencing Reaction Outcomes
Chemical Reactions Analysis
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
Research has demonstrated that derivatives of hydrazinecarboxamide exhibit significant anticonvulsant properties. A study indicated that a synthesized derivative showed prolonged antiseizure action compared to traditional treatments like valproic acid. The compound's efficacy was evaluated using models for seizures induced by pentylenetetrazole (PTZ), revealing an increase in protective effects over time .
Case Study:
In a controlled experiment, the compound was administered to animal models at varying dosages. Results showed a marked increase in seizure threshold and duration of protection against induced seizures, indicating potential for further development as an anticonvulsant agent.
2. Synthesis of Derivatives
Hydrazinecarboxamide serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the compound have led to the development of hydrazones that exhibit improved pharmacological profiles .
1. Pesticide Development
The compound has been investigated as a potential pesticide due to its ability to inhibit specific enzymes in pests. Preliminary studies suggest that it may disrupt metabolic processes in target organisms, leading to effective pest control.
Case Study:
Field trials conducted with formulations containing hydrazinecarboxamide showed a significant reduction in pest populations without adversely affecting non-target species .
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Antifungal and Cytotoxicity Profiles
Key Insight : Fluorinated derivatives (e.g., 3b) enhance antifungal potency but increase cytotoxicity, reducing therapeutic indices .
Antiviral Activity and Toxicity
| Compound | Antiviral IC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) | SI | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one (6d) | 3.2 (Vaccinia) | 20.1 | 6.3 | |
| Core Compound | Inactive | >100 | N/A |
Trade-offs : Alkyl substituents (e.g., n-butyl in 6d) improve antiviral activity but elevate toxicity 6-fold compared to the core compound .
Anticonvulsant Efficacy
| Compound | % Protection (PTZ, 3h) | % Protection (MES, 24h) | Reference |
|---|---|---|---|
| Core Compound | 60 | 20 | |
| 2-Propyl-N′-hydrazide | 80 | 100 | |
| Valproic Acid (VPA) | 80 | 60 |
Notable Finding: The pentanehydrazide derivative (3) surpasses VPA in sustained protection against MES-induced seizures, likely due to enhanced blood-brain barrier permeability .
Physicochemical Properties
- FT-IR Profiles : The core compound shows N–H (3179 cm⁻¹), C=O (1697 cm⁻¹), and C=N (1646 cm⁻¹) bands, consistent with hydrazone formation . Fluorinated analogs exhibit additional C–F stretches at 1100–1200 cm⁻¹ .
- Thermal Stability : DSC analysis reveals melting points ranging from 60–160°C, with hydrazides (e.g., 3) showing higher thermal stability (∆Hm = 120.2 J/g) .
Biological Activity
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-, also known as camphor semicarbazone, is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials based on a review of diverse research findings.
- Molecular Formula : C11H19N3O
- Molecular Weight : 209.29 g/mol
- CAS Number : 10281-41-1
- InChI Key : QCEFOIDJHJPYIB-UHFFFAOYSA-N
Antimicrobial Activity
Hydrazinecarboxamides have been recognized for their potential as antimicrobial agents. Recent studies indicate that these compounds exhibit:
- Broad-spectrum activity against mycobacteria, bacteria, and fungi.
- Mechanisms of action that involve interactions with biological targets crucial for microbial survival.
A review highlighted that these derivatives could combat growing antimicrobial resistance and address neglected diseases due to their potent activity against resistant strains . Table 1 summarizes key findings regarding the antimicrobial efficacy of hydrazinecarboxamides.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Mycobacteria | Potent activity | |
| Bacteria | Broad-spectrum | |
| Fungi | Significant inhibition |
Anticancer Activity
Hydrazinecarboxamide derivatives have also shown promising anticancer properties. Studies conducted on various cancer cell lines revealed:
- Inhibition of cell growth in leukemia (CCRF-CEM) and breast cancer (MCF7) cell lines.
- Compounds demonstrated varying degrees of growth inhibition (%GI), with some showing efficacy comparable to standard chemotherapeutic agents like Imatinib.
Table 2 details the anticancer activity of selected hydrazinecarboxamide derivatives against different cancer cell lines.
The biological activity of hydrazinecarboxamide compounds can be attributed to several mechanisms:
-
Antimicrobial Mechanisms :
- Inhibition of nucleic acid synthesis and disruption of cellular membranes.
- Modulation of enzyme activities critical for microbial metabolism.
- Anticancer Mechanisms :
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several hydrazinecarboxamide derivatives against a panel of bacterial pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, suggesting their potential as new therapeutic options .
Case Study 2: Anticancer Potential
In another study, hydrazinecarboxamides were tested against multiple cancer cell lines following the National Cancer Institute's protocol. The compounds displayed significant cytotoxic effects, with some achieving >70% growth inhibition in specific cancer types, indicating their potential as lead compounds for further development in anticancer therapies .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1682–1719 cm⁻¹, CN at 2209–2220 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves substituent effects (e.g., aromatic protons at δ 7.29–8.01, bicycloheptane carbons at 15–24 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
- X-ray Crystallography : Resolves stereochemistry of bicycloheptane moieties .
How can researchers resolve contradictions in NMR data when analyzing substituted hydrazinecarboxamides?
Advanced Research Focus
Contradictions often arise from dynamic effects (e.g., tautomerism) or stereochemical ambiguity:
- Dynamic NMR (DNMR) : Detects slow-exchange conformers in bicycloheptane systems .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., δ 165.48 for carbonyl carbons vs. 165.34–167.69 ppm in calculations) .
- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH at δ 9.59 in DMSO-d₆) .
What strategies optimize reaction yields in the synthesis of hydrazinecarboxamide-metal complexes?
Q. Advanced Research Focus
- Ligand Design : Use electron-withdrawing groups (e.g., benzo[d]thiazol-2-yl) to stabilize metal coordination .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Add PPh₃ to stabilize Ru(II) intermediates, increasing yields from 57% to 68% .
Q. Example Protocol :
- React [Ru(L1)(CO)Cl(PPh₃)₂] with NaBH₄ in ethanol to form [Ru(L1)(CO)H(PPh₃)₂] (Yield: 68%) .
What computational methods assist in predicting the bioactivity of hydrazinecarboxamide derivatives?
Q. Methodological Focus
- Molecular Docking : Models interactions with targets (e.g., antifungal activity via binding to CYP51) .
- ADMET Prediction : Uses software like SwissADME to assess pharmacokinetics (e.g., logP < 3 for oral bioavailability) .
- DFT Calculations : Correlate HOMO-LUMO gaps with redox activity (e.g., ∆E = 3.2 eV for Ru complexes) .
How does the stereochemistry of the bicyclo[2.2.1]heptane moiety influence the reactivity of hydrazinecarboxamide derivatives?
Q. Advanced Research Focus
- Steric Effects : 1,7,7-Trimethyl groups hinder nucleophilic attack at the C=O group, reducing hydrolysis rates .
- Conformational Rigidity : The bicycloheptane framework restricts rotation, enhancing enantioselectivity in catalysis .
- Crystal Packing : X-ray data show methyl groups at C7 stabilize chair-like conformations, affecting solubility .
Q. Structural Analysis Table :
| Parameter | Bicyclo[2.2.1]heptane Derivative | Impact on Reactivity |
|---|---|---|
| C2 Substituent | 1,7,7-Trimethyl | Steric shielding of carbonyl |
| C3 Configuration | (R) vs. (S) | Alters metal-ligand bond angles |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
